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Compound of Interest

Compound Name:
4-bromo-1H-pyrazole-5-

carbaldehyde

Cat. No.: B1273095 Get Quote

Absence of Publicly Available Data and Analysis of a Structurally Related Analogue

Initial Assessment: As of the latest literature and database reviews, a definitive, publicly

available experimental crystal structure analysis for 4-bromo-1H-pyrazole-5-carbaldehyde
could not be located. Comprehensive searches of crystallographic databases and the scientific

literature did not yield a Crystallographic Information File (CIF) or a detailed structural report for

this specific molecule.

This guide will therefore provide a detailed crystal structure analysis of a closely related and

publicly characterized compound: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

This analogue shares key structural motifs, including the pyrazole carbaldehyde core and a

brominated phenyl substituent, offering valuable insights into the likely solid-state conformation,

molecular interactions, and experimental methodologies relevant to the target compound.

Profile of the Analogue: 3-(4-Bromophenyl)-1-
phenyl-1H-pyrazole-4-carbaldehyde
This compound has been the subject of multiple crystallographic studies, revealing at least two

different polymorphic forms. The following sections will detail the crystallographic data and

experimental protocols for both a triclinic and a monoclinic crystal system.

Quantitative Crystallographic Data
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The crystallographic data for two reported structures of 3-(4-Bromophenyl)-1-phenyl-1H-

pyrazole-4-carbaldehyde are summarized below for comparison.

Table 1: Triclinic Crystal System Data[1][2]

Parameter Value

Chemical Formula C₁₆H₁₁BrN₂O

Formula Weight 327.18 g/mol

Crystal System Triclinic

Space Group P-1

a (Å) 9.6716 (8)

b (Å) 11.4617 (9)

c (Å) 13.8257 (10)

α (°) 113.497 (5)

β (°) 92.753 (6)

γ (°) 93.753 (6)

Unit Cell Volume (Å³) 1397.91 (19)

Z (molecules/unit cell) 4

Temperature (K) 298

Radiation Type Mo Kα

Wavelength (Å) 0.71073

R-factor 0.052

Table 2: Monoclinic Crystal System Data[3][4]
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Parameter Value

Chemical Formula C₁₆H₁₁BrN₂O

Formula Weight 327.18 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 17.7233 (4)

b (Å) 3.8630 (1)

c (Å) 20.4224 (5)

β (°) 110.137 (3)

Unit Cell Volume (Å³) 1312.75 (6)

Z (molecules/unit cell) 4

Temperature (K) 100

Radiation Type Cu Kα

Wavelength (Å) 1.54184

R-factor 0.025

Molecular Geometry Insights
In the triclinic structure, the asymmetric unit contains two independent molecules with slightly

different geometries.[1][2] The dihedral angles between the 4-bromobenzene ring and the

pyrazole ring are 26.0(2)° and 39.9(7)° for the two molecules, respectively.[1][2] The phenyl

ring is oriented at 19.7(5)° and 7.3(0)° with respect to the pyrazole ring.[1][2]

In the monoclinic structure, the phenyl and bromophenyl rings are also twisted out of the mean

plane of the pyrazole ring, with dihedral angles of 13.70(10)° and 36.48(10)°, respectively.[3][4]

The carbaldehyde group is slightly twisted from the pyrazole plane, with a C-C-C-O torsion

angle of 7.9(3)°.[3][4] The crystal packing is characterized by a helical supramolecular chain

along the b-axis, mediated by C-H···O interactions.[3][4]
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Experimental Protocols
The synthesis and crystal growth methodologies, along with the X-ray diffraction techniques,

are crucial for obtaining high-quality structural data.

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-
carbaldehyde
The compound is synthesized via the Vilsmeier-Haack reaction.[1][3][5]

Protocol:

Preparation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃) is added dropwise to ice-

cold N,N-dimethylformamide (DMF) under continuous stirring.[1][3]

Precursor Addition: The starting material, 4-bromoacetophenone phenylhydrazone (or (E)-1-

(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine), is dissolved in DMF and slowly added to

the Vilsmeier reagent mixture.[1][3]

Reaction: The resulting mixture is stirred at an elevated temperature (e.g., 333 K or 70 °C)

for several hours to facilitate cyclization and formylation.[1][3]

Work-up: The reaction mixture is cooled and poured into crushed ice, leading to the

precipitation of the crude product.[3] The pH may be adjusted to basic (e.g., pH 12) with an

aqueous sodium carbonate solution.[2]

Purification: The solid precipitate is collected by filtration, washed with water, and dried.

Further purification is achieved by column chromatography or by washing with a suitable

solvent like methanol.[1][3]

Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a

solution.

Protocol:

The purified product is dissolved in a suitable solvent (e.g., chloroform or methanol).[2][3]
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The solution is allowed to evaporate slowly at room temperature over several days.

This process yields colorless prisms of the compound suitable for single-crystal X-ray

analysis.[3]

X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using a single-crystal X-ray

diffractometer.

Protocol:

Data Collection: A suitable crystal is mounted on the diffractometer. Data for the monoclinic

form were collected on an Agilent SuperNova Dual diffractometer, while the triclinic data

were collected on a Stoe IPDS 2T diffractometer.[2][3]

Data Reduction: The collected diffraction data are processed, which includes integration of

reflection intensities and corrections for absorption effects (e.g., multi-scan absorption

correction).[2][3]

Structure Solution: The crystal structure is solved using direct methods, for example, with

software such as SHELXS97.[3]

Structure Refinement: The structural model is refined against the experimental data using

full-matrix least-squares on F², typically with software like SHELXL97.[3] Hydrogen atoms

are generally placed in calculated positions and refined using a riding model.[1]

Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and crystal structure

determination process.
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Synthesis Workflow

Prepare Vilsmeier Reagent (POCl3 + DMF)

Add Phenylhydrazone Precursor

Heat and Stir (Cyclization)

Quench with Ice Water

Filter and Purify Product

 

Crystal Structure Analysis Workflow

Grow Single Crystal (Slow Evaporation)

Mount Crystal on Diffractometer

X-ray Data Collection

Data Reduction and Correction

Structure Solution (e.g., Direct Methods)

Structure Refinement

Final Structural Model (CIF)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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